Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of an ethyl ester group, a biphenyl moiety, and a methyl-substituted isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the biphenyl moiety, particularly at the para position relative to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-Phenyl)-5-methylisoxazole-4-carboxylate: Lacks the biphenyl moiety, resulting in different chemical and biological properties.
Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both the biphenyl moiety and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H17NO3 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI Key |
WHHFPEFNIXGTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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